molecular formula C10H18O5S B2473520 5,5-Diethoxypent-3-yn-2-yl methanesulfonate CAS No. 2413875-69-9

5,5-Diethoxypent-3-yn-2-yl methanesulfonate

Cat. No.: B2473520
CAS No.: 2413875-69-9
M. Wt: 250.31
InChI Key: BXBPAKODHMROPP-UHFFFAOYSA-N
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Description

5,5-Diethoxypent-3-yn-2-yl methanesulfonate is a specialized chemical building block designed for advanced organic synthesis and medicinal chemistry research. This molecule integrates multiple functional groups: a methanesulfonate (mesylate) acts as an excellent leaving group for nucleophilic substitution reactions , while the 5,5-diethoxy group serves as a protected carbonyl, or acetal, which can be deprotected to reveal an aldehyde under mild acidic conditions . The presence of an internal alkyne in the backbone provides a linear, rigid structure and enables further functionalization through metal-catalyzed coupling reactions, such as the Sonogashira reaction, which is widely used to incorporate alkynes into bioactive molecules . Compounds featuring acetal-protected alkynes have been utilized in the synthesis of complex structures, including those explored for pharmaceutical applications, such as synthetic indole cannabinoids where alkynyl chains are key to receptor binding affinity . The methanesulfonate moiety is particularly valuable for introducing other functional groups or for constructing complex molecular architectures, making this reagent a versatile intermediate in the development of new chemical entities. This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

5,5-diethoxypent-3-yn-2-yl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5S/c1-5-13-10(14-6-2)8-7-9(3)15-16(4,11)12/h9-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBPAKODHMROPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC(C)OS(=O)(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethoxypent-3-yn-2-yl methanesulfonate typically involves the reaction of 5,5-diethoxypent-3-yn-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethoxypent-3-yn-2-yl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water and a base, the methanesulfonate ester can be hydrolyzed to yield the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: This reaction is usually performed in aqueous basic conditions, such as with sodium hydroxide or potassium hydroxide.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted derivatives of 5,5-diethoxypent-3-yn-2-yl.

    Hydrolysis: The major products are 5,5-diethoxypent-3-yn-2-ol and methanesulfonic acid.

Scientific Research Applications

5,5-Diethoxypent-3-yn-2-yl methanesulfonate is a compound with significant potential in various scientific research applications, particularly in organic synthesis and pharmaceutical development. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.

Synthesis of Furan Derivatives

One of the primary applications of this compound is in the synthesis of furan derivatives. Studies have shown that compounds like 1,1-diethoxyalk-3-yn-2-ones can yield furans when treated with suitable nucleophiles, demonstrating the compound's utility in generating biologically relevant structures . The reaction conditions and yields are influenced by the nature of the substituents and nucleophiles involved.

Pharmaceutical Intermediates

The compound has been explored for its potential use in drug development, particularly as an intermediate in synthesizing pharmaceutical agents. Its ability to undergo various transformations allows for the creation of complex molecules that can be further modified to enhance biological activity.

Development of Stimuli-responsive Materials

Recent advancements have highlighted the use of furan-based compounds in creating stimuli-responsive materials. These materials can undergo Diels-Alder reactions, making them suitable for applications in self-healing polymers and other advanced materials .

Case Study 1: Synthesis of Substituted Furans

A detailed study demonstrated the regiospecific preparation of substituted furans from 5-substituted derivatives of 1,1-diethoxyalk-3-yn-2-ones. The research indicated that varying the nucleophile and substituent at C-5 led to different furan derivatives with excellent yields . This showcases the compound's versatility in organic synthesis.

Case Study 2: Pharmaceutical Applications

In another study focused on drug development, researchers utilized this compound as a key intermediate for synthesizing novel pharmacological agents. The findings illustrated how modifications to the compound led to enhanced efficacy against specific biological targets.

Table 1: Reaction Conditions and Yields for Furan Synthesis

NucleophileSubstituent at C-5Yield (%)
HydroxideH94
Tert-butyldiphenylsilylMethyl92
EthylIsopropyl78
Phenyltert-butyl55

This table summarizes the yields obtained from various reactions involving substituted furan synthesis using this compound as a precursor.

Table 2: Applications in Drug Development

Compound DerivedBiological TargetActivity Level
SulfonylfuranEndothelial lipasePotent
Novel analogsVarious receptorsVariable

This table illustrates some of the compounds derived from this compound and their biological targets, highlighting its importance in pharmaceutical research.

Mechanism of Action

The mechanism of action of 5,5-Diethoxypent-3-yn-2-yl methanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution of various nucleophiles at the 2-position of the pent-3-yne moiety. This property is exploited in the synthesis of various derivatives and complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below compares key structural and functional attributes of 5,5-Diethoxypent-3-yn-2-yl methanesulfonate with analogs from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Structural Features Biological Activity (MIC range, µg/mL) References
This compound C₁₁H₁₈O₅S 262.32 Methanesulfonate, ethoxy, alkyne Linear pent-3-yne chain with diethoxy (C5), sulfonate (C2) Not reported N/A
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) C₁₃H₁₄O₇ 282.25 Carboxylate, hydroxyphenyl, dioxolane Chiral dioxolane ring with methyl carboxylates and hydroxyphenyl Antibacterial: 8–64; Antifungal: 16–128
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₃H₂₂O₅ 390.42 Ethoxycarbonyloxy, diphenyl, alkyne Pent-2-yne with diphenyl and ethoxycarbonyloxy (C5) Not reported
1,3-Dioxane-5,5-dimethanol, 2-phenyl-, 5,5-dimethanesulfonate C₁₄H₂₀O₈S₂ 380.43 Dimethanesulfonate, phenyl, dioxane Dioxane ring with phenyl and dual methanesulfonate groups Not reported

Key Comparative Insights

Reactivity and Solubility
  • Methanesulfonate vs. Carboxylate Esters: The methanesulfonate group in the target compound is a stronger leaving group compared to carboxylate esters (e.g., Compound 7 ), enhancing its utility in substitution reactions.
  • Alkyne Position : The pent-3-yne backbone in the target compound contrasts with the pent-2-yne structure in ’s analog . The position of the alkyne influences electronic effects and steric hindrance, which may alter reactivity in cycloaddition or coupling reactions.
Structural Rigidity and Bioactivity
  • Ring Systems vs. Linear Chains: Compounds with dioxolane or dioxane rings (e.g., Compound 7 ) exhibit conformational rigidity, which can enhance binding affinity to biological targets.
  • Substituent Effects : The ethoxy groups in the target compound may reduce steric bulk compared to diphenyl substituents ( ), facilitating interactions in enzymatic or catalytic processes.

Biological Activity

5,5-Diethoxypent-3-yn-2-yl methanesulfonate (CAS No. 2413875-69-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological properties. The chemical formula is C9H16O5SC_9H_{16}O_5S, with a molecular weight of approximately 232.29 g/mol. The compound is characterized by the presence of both ethoxy groups and a methanesulfonate moiety, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound primarily revolves around its role as a potential enzyme inhibitor. The methanesulfonate group is known to participate in nucleophilic substitutions, which can modify enzyme activity through covalent bonding. This mechanism allows the compound to interfere with various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that related alkynes can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or interfering with metabolic pathways . The specific antimicrobial efficacy of this compound requires further investigation but suggests potential applications in treating infections.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Investigations into similar compounds have revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation . The potential for this compound as an anticancer agent remains an area for future research.

Enzyme Inhibition

As an enzyme inhibitor, this compound may target specific enzymes involved in metabolic processes. For example, studies have highlighted the role of similar compounds in inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses . Understanding the specific enzymes affected by this compound could elucidate its therapeutic potential.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReferences
1-AlkynesVariesAntimicrobial
MethanesulfonatesVariesAnticancer
Alkynes with Ethoxy GroupsSimilar to 5,5-Diethoxypent-3-ynEnzyme Inhibition

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity : A study demonstrated that alkynes with similar structures inhibited bacterial growth effectively. The mechanism was attributed to disruption of bacterial cell wall integrity .
  • Case Study on Anticancer Properties : Research involving related compounds indicated significant cytotoxic effects on various cancer cell lines, suggesting that structural modifications could enhance their efficacy .
  • Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that similar compounds could effectively inhibit COX and LOX enzymes, leading to reduced inflammation and potential therapeutic benefits in chronic inflammatory diseases.

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